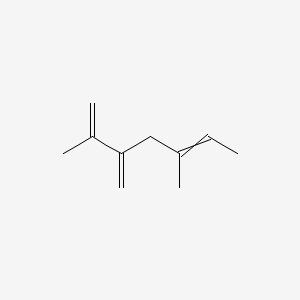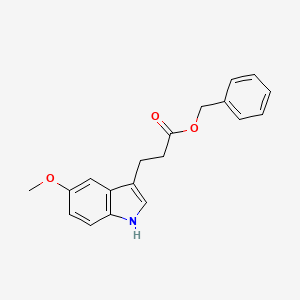![molecular formula C11H16OS B14436388 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione CAS No. 75503-13-8](/img/structure/B14436388.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethylbicyclo[221]heptane-2-one-5-thione is a bicyclic compound with a unique structure that includes a thioketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which converts the carbonyl groups into thiocarbonyl groups under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with thioketone-containing substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione involves its interaction with various molecular targets. The thioketone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: Similar structure but with carbonyl groups instead of thioketone.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: Another bicyclic diketone with bromine substituents.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione is unique due to the presence of the thioketone group, which imparts different chemical reactivity compared to its diketone analogs. This makes it valuable for specific applications where thioketone functionality is desired .
Eigenschaften
CAS-Nummer |
75503-13-8 |
|---|---|
Molekularformel |
C11H16OS |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-5-sulfanylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16OS/c1-10(2)7-5-6(8(10)12)11(3,4)9(7)13/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
CZRRUXOKFFFXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(C1=O)C(C2=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


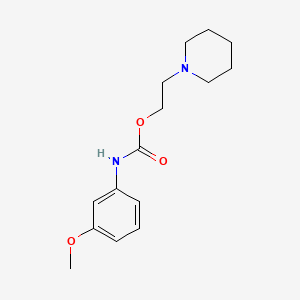
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

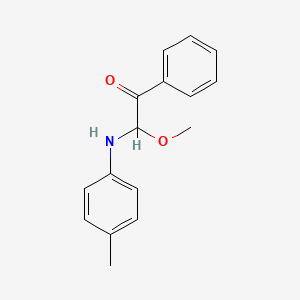

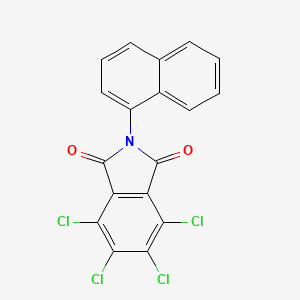
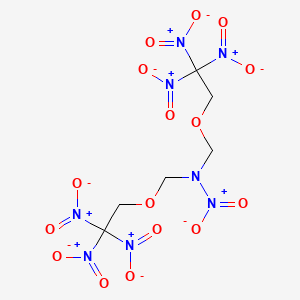
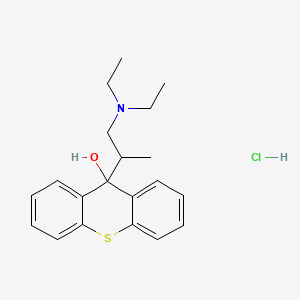
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

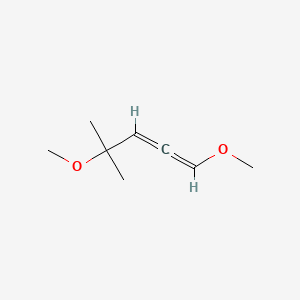
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
